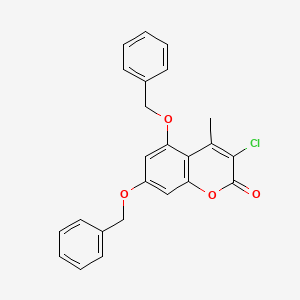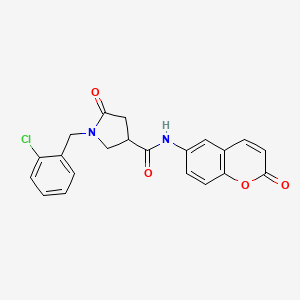
5,7-bis(benzyloxy)-3-chloro-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-bis(benzyloxy)-3-chloro-4-methyl-2H-chromen-2-one: is a synthetic organic compound with the molecular formula C24H19ClO4 and a molecular weight of 406.87 g/mol . This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis(benzyloxy)-3-chloro-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dihydroxy-4-methylcoumarin and benzyl chloride.
Benzylation: The hydroxyl groups at positions 5 and 7 of the coumarin ring are protected by benzylation using benzyl chloride in the presence of a base like potassium carbonate.
Chlorination: The methyl group at position 4 is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Cyclization: The final step involves cyclization to form the chromen-2-one ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-bis(benzyloxy)-3-chloro-4-methyl-2H-chromen-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the chlorine atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromen-2-one derivatives .
Scientific Research Applications
5,7-bis(benzyloxy)-3-chloro-4-methyl-2H-chromen-2-one: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-bis(benzyloxy)-3-chloro-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to disease pathways.
Comparison with Similar Compounds
5,7-bis(benzyloxy)-3-chloro-4-methyl-2H-chromen-2-one: can be compared with other similar compounds, such as:
5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one: Lacks the chlorine atom at position 3.
5,7-bis(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one: Contains additional benzyloxy and hydroxy groups.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H19ClO4 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-chloro-4-methyl-5,7-bis(phenylmethoxy)chromen-2-one |
InChI |
InChI=1S/C24H19ClO4/c1-16-22-20(28-15-18-10-6-3-7-11-18)12-19(13-21(22)29-24(26)23(16)25)27-14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3 |
InChI Key |
XCJIXQFHCVVDCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide](/img/structure/B11019909.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide](/img/structure/B11019911.png)
![N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019922.png)
![N-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B11019940.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11019946.png)
![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B11019959.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11019965.png)
![ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11019971.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B11019980.png)
![1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B11019982.png)


![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B11020014.png)
